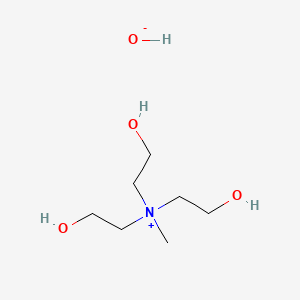

Tris(2-hydroxyethyl)methylammonium hydroxide

Description

Structural Characterization of Tris(2-hydroxyethyl)methylammonium Hydroxide

Molecular Formula and Atomic Composition Analysis

This compound exhibits a molecular formula of C₇H₁₉NO₄ , with a molecular weight of 181.23 g/mol . Its atomic composition includes seven carbon, nineteen hydrogen, one nitrogen, and four oxygen atoms. The compound consists of a quaternary ammonium cation [(CH₂CH₂OH)₃CH₃N⁺] paired with a hydroxide anion (OH⁻).

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₉NO₄ | |

| Molecular Weight (g/mol) | 181.23 | |

| CAS Number | 33667-48-0 | |

| EINECS Number | 251-624-7 |

Three-Dimensional Conformational Studies

The three-dimensional structure of the compound features a central quaternary ammonium nitrogen atom bonded to three 2-hydroxyethyl groups and a methyl substituent. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks corresponding to:

- 1H NMR : Peaks at δ 3.47 ppm (6H, OCH₂CH₂OH) and δ 2.68 ppm (6H, NCH₂CH₂OH) indicate the hydroxyl-rich ethylene groups.

- 13C NMR : Peaks at δ 57.13 ppm (NCH₂) and δ 58.71 ppm (OCH₂) confirm the spatial arrangement of hydroxyl and ammonium groups.

The conformational flexibility arises from free rotation around the N-C bonds, enabling multiple low-energy states. Computational studies suggest a "lampshade" geometry where hydroxyl groups form a protective shell around the ammonium center.

Electronic Structure and Charge Distribution Patterns

Density functional theory (DFT) studies on related quaternary ammonium compounds reveal:

- Charge Distribution : The quaternary nitrogen atom carries a +1 charge , balanced by the hydroxide anion. Hydroxyl groups exhibit partial negative charges due to electron-withdrawing effects.

- Electrostatic Interactions : The compound’s electronic structure facilitates strong hydrogen bonding and ionic interactions, critical for its role as a phase-transfer catalyst.

Table 2: Charge Distribution in this compound

| Atom Type | Approximate Charge (e) | Role in Reactivity |

|---|---|---|

| N (quaternary) | +1 | Electrophilic site |

| O (hydroxyl) | -0.3–0.5 | Nucleophilic site |

| H (hydroxyl) | +0.2–0.3 | Hydrogen bonding |

Hydrogen Bonding Network Analysis

The compound’s hydroxyl groups participate in extensive hydrogen bonding, as evidenced by:

- Intramolecular Interactions : Hydroxyl groups form intramolecular hydrogen bonds, stabilizing the conformation.

- Intermolecular Interactions : In aqueous solutions, hydroxyl groups engage in hydrogen bonds with water molecules, disrupting the hydrogen-bonding network of water.

Table 3: Hydrogen Bonding Patterns in this compound

| Interaction Type | Donor-Hydrogen Distance (Å) | Acceptors |

|---|---|---|

| O-H···O (intramolecular) | 1.8–2.0 | Nearby hydroxyl oxygen |

| O-H···OH⁻ (intermolecular) | 1.9–2.1 | Hydroxide anion |

| O-H···O (water) | 1.8–2.2 | Water molecules |

Comparative Structural Analysis with Related Quaternary Ammonium Compounds

This compound differs structurally from other quaternary ammonium salts in substituent arrangement and hydrogen-bonding capacity.

Table 4: Structural Comparison with Related Compounds

| Compound | Molecular Formula | Key Structural Features | Applications |

|---|---|---|---|

| This compound | C₇H₁₉NO₄ | Three hydroxyl-rich ethyl groups, methyl substituent | Phase-transfer catalyst, DNA extraction |

| Bis(2-hydroxyethyl)dimethylammonium chloride | C₆H₁₆ClNO₂ | Two hydroxyl ethyl groups, dimethyl substituent | Biochemical catalyst, surfactant |

| Choline hydroxide | C₅H₁₄NO₂ | Single hydroxyl ethyl group, trimethyl substituent | pH regulator, ionic liquid precursor |

Key Differences :

Propriétés

IUPAC Name |

tris(2-hydroxyethyl)-methylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO3.H2O/c1-8(2-5-9,3-6-10)4-7-11;/h9-11H,2-7H2,1H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGSGCGKAAXRSC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](CCO)(CCO)CCO.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067785 | |

| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33667-48-0 | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33667-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033667480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Organic Synthesis

THEMAH serves as an effective phase transfer catalyst in organic reactions, facilitating interactions between reactants in different phases. This property enhances reaction rates and yields, making it valuable in synthetic organic chemistry.

Biochemical Applications

- Nucleic Acid and Protein Purification: THEMAH is widely used for the extraction and purification of nucleic acids and proteins due to its ability to disrupt cellular membranes.

- Enzyme Interactions: It can modulate enzyme activity by interacting with various biochemical pathways, influencing phosphorylation and dephosphorylation processes.

Medical Applications

- Buffering Agent: In pharmaceutical formulations, THEMAH acts as a buffering agent that enhances the solubility of active pharmaceutical ingredients (APIs), improving drug formulation stability.

- Toxicology Studies: Research has shown that dosage levels of THEMAH can significantly affect cellular metabolism and viability in animal models, indicating its potential for therapeutic applications.

Industrial Applications

- Surfactants and Detergents: THEMAH is utilized in the production of surfactants, enhancing cleaning efficiency.

- Semiconductor Industry: It plays a critical role in cleaning formulations for photoresist removal during manufacturing processes, particularly at low temperatures to protect sensitive materials.

Case Studies

Mécanisme D'action

Molecular Targets and Pathways Involved: Tris(2-hydroxyethyl)methylammonium hydroxide exerts its effects primarily through its interaction with nucleophiles and electrophiles. The hydroxyl groups enhance its solubility in water, allowing it to act as a nucleophilic agent in various chemical reactions. The positively charged nitrogen atom interacts with negatively charged species, facilitating substitution and other reactions.

Comparaison Avec Des Composés Similaires

Tris(2-hydroxyethyl)methylammonium Methylsulfate

Structural Difference : Replaces the hydroxide anion with methylsulfate (CH₃SO₄⁻).

Key Findings :

- Viscosity: Arce et al. (2008) reported viscosities of 15.8–23.4 mPa·s for binary mixtures with water/ethanol at 298.15 K, significantly higher than the hydroxide variant due to stronger hydrogen bonding with methylsulfate .

- Applications : Used in ammonia capture via membrane-assisted processes, leveraging its ionic liquid properties .

- Stability : Less prone to thermal degradation compared to the hydroxide form, which requires MEHQ stabilization .

Dimethyl-di(2-hydroxyethyl) Ammonium Chloride

Structural Difference : Two methyl groups and two 2-hydroxyethyl groups with a chloride anion.

Key Findings :

Diethyl(2-hydroxyethyl)methylammonium Bromide (Antrenyl)

Structural Difference : Ethyl groups replace two hydroxyethyl groups, with a bromide anion.

Key Findings :

Ionic Liquids with Hydroxyethyl Substituents

Examples include [EtOHMIM]⁺ (1-(2-hydroxyethyl)-3-methylimidazolium) and [NH₂,Me,EtOH]⁺ (N-methyl-2-hydroxyethylammonium).

Key Findings :

- Encapsulation Efficiency : [EtOHMIM]⁺ shows superior CO₂ capture (85% efficiency) compared to Tris(2-hydroxyethyl)methylammonium (72%) due to imidazolium ring stabilization .

- Thermal Stability : Phosphonium-based variants (e.g., [P₆,₆,₆,₁₄]⁺) exceed 300°C stability, whereas hydroxyethylammonium derivatives degrade above 150°C .

Research Findings and Functional Comparisons

Ammonia Capture Efficiency

Catalytic Performance

Activité Biologique

Tris(2-hydroxyethyl)methylammonium hydroxide, commonly referred to as THEMAH, is a quaternary ammonium compound that exhibits significant biological activity. It is primarily recognized for its roles in biochemical reactions, cellular interactions, and applications in various fields such as chemistry, biology, and medicine. This article provides a detailed overview of the biological activity of THEMAH, supported by data tables, case studies, and research findings.

This compound operates as a strong base and nucleophile in biochemical reactions. Its hydroxide ions can deprotonate substrates, enhancing their reactivity. The quaternary ammonium group allows for ionic interactions with negatively charged biomolecules, which can alter their structure and function. Key interactions include:

- Enzyme Interaction : THEMAH can modulate the activity of enzymes involved in phosphorylation and dephosphorylation processes, affecting kinases and phosphatases.

- Cell Signaling : It influences cell signaling pathways by altering protein phosphorylation states and gene expression.

- Metabolic Pathways : THEMAH affects enzymes in metabolic pathways such as glycolysis and lipid metabolism, thereby modifying metabolite levels.

Cellular Effects

The compound has profound effects on various cell types:

- Gene Expression : Alters transcription factor activity, impacting gene regulation.

- Cellular Metabolism : Modifies enzyme activities involved in metabolic processes.

- Toxicity : At high concentrations, THEMAH can exhibit cytotoxic effects leading to cell death.

Dosage Effects in Animal Models

Research indicates that the biological effects of THEMAH are dosage-dependent:

- Low Doses : Enhance enzyme activity and improve cellular functions.

- High Doses : Induce toxicity characterized by cell death and tissue damage.

Temporal Effects in Laboratory Settings

THEMAH's stability can vary under different conditions:

- Stability : Generally stable but may degrade under high temperatures or acidic conditions.

- Long-term Exposure : Can lead to altered cellular functions over time due to degradation products.

Study 1: Enzyme Modulation

In a study examining the effects of THEMAH on kinase activity, researchers found that low concentrations significantly enhanced the phosphorylation of specific substrates, while higher concentrations inhibited kinase activity. This suggests a biphasic response where low doses promote cellular signaling pathways beneficial for growth and development.

Study 2: Cytotoxicity Assessment

A cytotoxicity study involving various cell lines demonstrated that exposure to high concentrations of THEMAH resulted in increased apoptotic markers. The study utilized flow cytometry to quantify cell viability, revealing that concentrations above 1 mM led to significant cell death compared to control groups.

Comparative Analysis

To understand the uniqueness of THEMAH among similar compounds, a comparative analysis was conducted:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Quaternary Ammonium | Strong base; modulates enzyme activity |

| Triethanolamine | Tertiary Amine | Less nucleophilic; limited enzyme interaction |

| Choline Hydroxide | Quaternary Ammonium | Similar properties but different functional groups |

| Tetramethylammonium Hydroxide | Quaternary Ammonium | Strong base; broader application in industrial uses |

Biological Research

THEMAH is widely used for the extraction and purification of nucleic acids and proteins due to its ability to disrupt cellular membranes and solubilize biomolecules.

Pharmaceutical Formulations

In medicine, it serves as a buffering agent that enhances the solubility of active pharmaceutical ingredients (APIs), improving drug formulation stability.

Industrial Use

In the semiconductor industry, THEMAH is utilized in cleaning formulations for photoresist removal during manufacturing processes. Its efficacy at low temperatures makes it suitable for sensitive applications.

Analyse Des Réactions Chimiques

Acid-Base Reactions

As a strong base, the compound readily deprotonates acidic substrates. For example:

This reaction is critical in applications requiring pH adjustment or salt formation .

Nucleophilic Substitution

The hydroxide ion acts as a nucleophile in SN2 reactions, displacing leaving groups in organic substrates. For instance, it facilitates the hydrolysis of alkyl halides:

This property is exploited in organic synthesis and semiconductor photoresist development .

Thermal Decomposition

The compound exhibits superior thermal stability compared to similar hydroxides like choline hydroxide. Dynamic thermogravimetric analysis (TGA) reveals decomposition onset temperatures () exceeding 423 K, with maximum mass loss occurring near 500 K .

Table 1: Thermal Stability Comparison

| Compound | (K) | (K) |

|---|---|---|

| This compound | 423–460 | 492–653 |

| Choline hydroxide | 398–415 | 450–510 |

| Bis(2-hydroxyethyl)dimethylammonium hydroxide | 405–430 | 470–530 |

Data derived from semiconductor processing studies and molecular dynamics simulations .

Semiconductor Manufacturing

The compound serves as a developer in photolithography due to its low volatile amine emissions and high thermal stability. Aqueous solutions (10–80% by weight) effectively remove exposed photoresist layers without degrading circuit elements .

Catalysis

It catalyzes reactions such as:

-

Saponification : Hydrolysis of esters to alcohols and carboxylates.

-

Polymerization : Facilitation of epoxy resin curing via nucleophilic attack on epoxide groups .

Solvation and Ionic Behavior

In aqueous solutions, the compound dissociates into ions, forming solvation shells that disrupt water’s hydrogen-bonding network. At high concentrations (>50%), interionic association increases, forming large ionic clusters .

Table 2: Ionicity in Aqueous Solutions

| Concentration (% w/w) | Ionicity (%) | Dominant Species |

|---|---|---|

| 10–30 | 95–100 | Solvated ions |

| 40–60 | 70–85 | Ion pairs and clusters |

| 70–80 | 50–65 | Extended ionic networks |

Data extrapolated from molecular dynamics studies .

Stability Under Reactive Conditions

The compound remains stable under oxidative and reductive conditions:

Future Research Directions

Méthodes De Préparation

Alkoxylation of Methyl Diethanolamine with Ethylene Oxide

The primary method for preparing tris(2-hydroxyethyl)methylammonium hydroxide involves the reaction of methyl diethanolamine (MDEA) with ethylene oxide under controlled conditions. This process is typically carried out in an aqueous medium with precise temperature control and inert atmosphere to ensure product purity and stability.

- A three-necked flask equipped with a thermometer, magnetic stirrer, dry ice condenser, cooling bath, and nitrogen inlet is used.

- MDEA and deionized water are charged into the flask.

- Ethylene oxide is slowly introduced via a feeding tube under moderate agitation.

- The reaction temperature is maintained below 20°C during ethylene oxide addition.

- After completion, the mixture is allowed to digest for an additional hour.

- The reaction mixture is purged with nitrogen for one hour to remove residual gases.

| Component | Quantity (grams) |

|---|---|

| Methyl diethanolamine | 357 |

| Deionized water | 489 |

| Ethylene oxide | 115 |

The product obtained is a clear, colorless solution of this compound in water.

Use of Stabilizers to Enhance Thermal Stability

The neat aqueous solution of this compound tends to darken after standing at room temperature for several days, indicating some instability. To improve stability, stabilizers such as N-(2-hydroxyethyl)ethylenediamine (and related hydroxyalkyl ethylenediamines) are added post-reaction.

Stabilizer Addition Procedure:

- After nitrogen purge, a specified amount of stabilizer (typically 1 to 30 grams per liter) is added to the aqueous solution.

- The mixture is stirred until homogeneous.

- Stabilized solutions remain clear and colorless with no significant color change after one month at room temperature.

| Stabilizer Name | Description |

|---|---|

| N-(2-hydroxyethyl)ethylenediamine | Primary stabilizer used |

| N-(2-hydroxypropyl)ethylenediamine | Alternative stabilizer |

| N-(2-hydroxyethyl)-1,2-propylenediamine | Alternative stabilizer |

| N-(2-hydroxypropyl)-1,2-propylenediamine | Alternative stabilizer |

| N-(2-hydroxybutyl)ethylenediamine | Alternative stabilizer |

| N-(2-hydroxybutyl)-1,2-propylenediamine | Alternative stabilizer |

Concentration Control and Dilution

The concentration of this compound in the final aqueous solution can be controlled by adjusting the ratio of starting materials and by dilution with water.

Preparation in Alcoholic Media

The alkoxylation reaction can also be conducted in C1-C6 alcohols (e.g., methanol, ethanol) or aqueous-alcohol mixtures to yield alcoholic solutions of this compound. This variation can be used to tailor solvent properties for specific applications.

Research Findings and Analytical Data

Thermal Stability and Volatile Amine Release

Thermostability studies using headspace GC-MS analysis at 80°C showed that this compound releases significantly fewer volatile amines compared to choline and bis(2-hydroxyethyl)dimethylammonium hydroxide. This property reduces the formation of unwanted deposits in semiconductor processing chambers and lowers the burden on atmospheric control equipment.

Stock Solution Preparation Data

A stock solution preparation table provides volumes required to prepare specific molar concentrations from given mass quantities of this compound (45-50% in water stabilized with MEHQ):

| Amount (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |

|---|---|---|---|

| 1 | 5.5179 | 1.1036 | 0.5518 |

| 5 | 27.5893 | 5.5179 | 2.7589 |

| 10 | 55.1785 | 11.0357 | 5.5179 |

This data assists in precise formulation for research and industrial applications.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting amine | Methyl diethanolamine (MDEA) |

| Alkoxylating agent | Ethylene oxide |

| Solvent | Water or C1-C6 alcohols |

| Reaction temperature | Below 20°C during ethylene oxide addition |

| Reaction atmosphere | Nitrogen purge post-reaction |

| Concentration range | 10-80% wt in aqueous solution |

| Stabilizers | N-(2-hydroxyethyl)ethylenediamine and analogs |

| Stabilizer concentration | 1-30 g/L |

| Product appearance | Clear, colorless solution (stabilized) |

| Thermal stability | Superior to choline and bis(2-hydroxyethyl)dimethylammonium hydroxide |

| Volatile amine release | Significantly reduced |

Q & A

Q. What are the critical physicochemical properties of Tris(2-hydroxyethyl)methylammonium hydroxide relevant to its handling in laboratory settings?

The compound is highly hygroscopic and requires storage at freezer temperatures (-20°C) to prevent decomposition. Its aqueous solution (45–50%) is stabilized with MEHQ (4-methoxyphenol) to inhibit radical-mediated degradation, which is critical for maintaining reactivity in synthetic applications. The molecular formula (C₇H₁₉NO₄) and PSA (83.75 Ų) suggest strong hydrogen-bonding capacity, influencing its solubility in polar solvents like water and ethanol .

Q. How can researchers verify the purity and stability of this compound during storage?

Regular titration with standardized acids (e.g., HCl) can quantify hydroxide ion concentration, while NMR or FTIR spectroscopy tracks structural integrity. MEHQ stabilizer levels should be monitored via HPLC to ensure its efficacy against oxidative degradation. Stability tests under varying temperatures (4°C, 25°C, -20°C) over time are recommended .

Q. What synthetic methodologies are employed to prepare this compound?

The compound is synthesized by quaternizing triethanolamine with methyl halides (e.g., CH₃I) under alkaline conditions, followed by ion exchange to replace halide counterions with hydroxide. Reaction optimization includes controlling stoichiometry (1:1 molar ratio of triethanolamine to methylating agent) and maintaining pH >12 to favor quaternary ammonium formation .

Advanced Research Questions

Q. How does this compound act as a phase-transfer catalyst in cellulose dissolution, and what experimental parameters influence its efficiency?

The hydroxide ion deprotonates cellulose hydroxyl groups, while the quaternary ammonium cation reduces interchain hydrogen bonding via electrostatic shielding. Key parameters include:

Q. What mechanisms underlie the antimicrobial activity of this compound, and how can researchers design assays to quantify this property?

The compound disrupts microbial membranes via surfactant-like interactions between its hydrophobic methyl group and lipid bilayers. Researchers can:

- Use agar diffusion assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Measure minimum inhibitory concentration (MIC) in broth cultures, adjusting pH to 7–8 to mimic physiological conditions.

- Pair with fluorescence microscopy to visualize membrane integrity loss using propidium iodide .

Q. How can conflicting data on the compound’s catalytic performance in nucleophilic substitutions be resolved?

Discrepancies often arise from varying stabilizer (MEHQ) concentrations or residual halides from synthesis. To address this:

- Purify the compound via ion-exchange chromatography to remove halide contaminants.

- Conduct kinetic studies under inert atmospheres to isolate MEHQ’s antioxidant role.

- Compare reaction yields using controlled MEHQ-free and MEHQ-stabilized batches .

Q. What strategies optimize this compound for RNA/DNA extraction from lipid-rich biological samples?

- Lysis buffer formulation : Combine with SDS (0.1–0.5%) to solubilize lipids while maintaining RNA integrity.

- pH adjustment : Use pH 8.0–8.5 to enhance nucleic acid solubility and minimize hydrolysis.

- Post-extraction cleanup : Employ silica-column binding with ethanol washes to remove residual ammonium ions .

Methodological Considerations

Q. What analytical techniques are most effective for characterizing this compound in complex matrices?

- NMR spectroscopy : ¹H and ¹³C NMR identify structural integrity and quantify MEHQ stabilizer.

- Mass spectrometry (ESI-MS) : Detects degradation products (e.g., triethanolamine) at ppm levels.

- Ion chromatography : Measures hydroxide and halide ion concentrations to assess purity .

Q. How can researchers mitigate hazards associated with this compound in laboratory workflows?

- Personal protective equipment (PPE) : Use acid-resistant gloves and goggles due to its corrosive nature (H314 hazard code).

- Ventilation : Handle in fume hoods to avoid inhalation of aerosols.

- Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Future Research Directions

Q. What unexplored applications of this compound warrant investigation in materials science?

Potential areas include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.